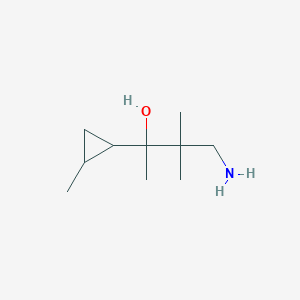

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol

Description

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a branched aliphatic alcohol featuring a cyclopropane moiety and an amino group. Its structure includes:

- A 3,3-dimethylbutan-2-ol backbone, providing steric bulk and influencing solubility.

- A 2-methylcyclopropyl substituent at the 2-position, which may enhance conformational rigidity or metabolic stability.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol |

InChI |

InChI=1S/C10H21NO/c1-7-5-8(7)10(4,12)9(2,3)6-11/h7-8,12H,5-6,11H2,1-4H3 |

InChI Key |

DGQLQEJHYQLCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(C)(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopropyl Ring: The initial step involves the formation of the cyclopropyl ring through a cyclopropanation reaction.

Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

Formation of the Tertiary Alcohol: The final step involves the formation of the tertiary alcohol through a reduction reaction, typically using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.

Major Products

Oxidation: The major product is a ketone.

Reduction: The major product is an amine.

Substitution: The major products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural Analog: Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

Key Similarities :

- Shares the 3,3-dimethylbutan-2-ol core , critical for steric effects and solubility profiles.

- Contains a heterocyclic substituent (triazole in Bitertanol vs. amino group in the target compound).

Key Differences :

- Substituents: Bitertanol has a biphenyl-4-yloxy group and triazole, making it highly hydrophobic and bioactive as a fungicide .

- Applications: Bitertanol (Baycor®) is a commercial fungicide . The amino group in the target compound may enable pharmaceutical applications (e.g., enzyme inhibition or receptor modulation).

Simple Alcohols: 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol

Key Similarities :

Key Differences :

- Functional Groups: Lack the amino and cyclopropyl groups of the target compound. Contain unsaturated bonds (butenol structures), reducing steric hindrance compared to the cyclopropane ring.

- Physicochemical Properties: Lower boiling points (98–140°C) and densities (0.824–0.84 g/cm³) due to simpler structures . The target compound likely has higher polarity and boiling point due to the amino group.

Metabolite Analog: 1-(4-Chlorophenoxy)-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butan-2-ol

Key Similarities :

Key Differences :

- Substituents: The metabolite includes a 4-chlorophenoxy group and triazolylmethyl, enhancing hydrophobicity and pesticidal activity. The target compound’s methylcyclopropyl group may confer unique metabolic stability.

Data Tables

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Polarity: The amino group likely increases water solubility compared to Bitertanol’s hydrophobic substituents, suggesting divergent applications (e.g., drug delivery vs. agrochemicals).

- Metabolic Stability: Cyclopropane rings are known to resist metabolic degradation, which could enhance the target compound’s half-life compared to metabolites with chlorophenoxy groups .

Biological Activity

4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol is a complex organic compound with significant biological activity. Its unique structure, characterized by an amino group, a tertiary alcohol, and a cyclopropyl group, positions it within the broader class of amino alcohols, which are known for diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₉NO

- Molecular Weight : 157.25 g/mol

- CAS Number : 1934421-40-5

The biological activity of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol primarily involves interactions with neurotransmitter systems. The compound has been studied for its potential effects on:

- Neurotransmitter Modulation : It may influence the release and uptake of neurotransmitters such as serotonin and dopamine.

- Receptor Binding : Preliminary studies indicate that it exhibits binding affinity to various receptors involved in neurological functions.

Pharmacological Effects

Research indicates that 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol may have several pharmacological effects:

- Cognitive Enhancement : Some studies suggest potential benefits in cognitive function.

- Neuroprotective Properties : It may protect against neurodegenerative processes by stabilizing microtubules and enhancing neuronal health.

- Anxiolytic Effects : There is emerging evidence supporting its use in reducing anxiety-like behaviors in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies on Biological Activity

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol, it is beneficial to compare it with structurally related compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Amino-3-methylbutan-2-ol | Structure | Lacks cyclopropyl group; simpler structure |

| 3-Amino-1-cyclobutylethanol | Structure | Different ring structure; cyclobutane instead of cyclopropane |

| 4-Amino-N,N-dimethylbutanamide | Structure | Contains an amide functional group instead of an alcohol |

This comparison highlights the distinctiveness of 4-Amino-3,3-dimethyl-2-(2-methylcyclopropyl)butan-2-ol in terms of its structural complexity and potential biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.